3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methyl-3a,7a-dihydro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS/c1-6-3-2-4-7-9(6)10(11)8(5-12)13-7/h2-5,7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLICHWJBIZTJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2C1C(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with sulfur and a suitable base to form the benzo[b]thiophene ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for its potential use in the development of new pharmaceuticals.
- Industry It is used in the production of agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carboxylic acid.
- Reduction The aldehyde group can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride. The major product formed is 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-methanol.
- Substitution The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used for substitution reactions, leading to various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two analogs with shared functional motifs:
Note: The molecular formula and weight of the target compound are inferred due to lack of direct evidence.
Key Differences and Implications
Substituent Effects: The chloro and methyl groups in the target compound likely enhance steric hindrance and electron-withdrawing effects compared to the bromo and 2-ethylhexoxy groups in the thiophene analog . This difference may influence solubility and reactivity in cross-coupling reactions.
Functional Group Diversity :
- The benzodithiazine derivative contains multiple reactive sites (e.g., hydroxyl, hydrazine), making it suitable for multi-step syntheses. In contrast, the target compound’s aldehyde group is its primary reactive moiety.
Applications :
Research Findings and Data Limitations
- Synthetic Challenges : The benzodithiazine derivative requires complex multi-step synthesis (e.g., hydrazine coupling), whereas the target compound’s synthesis is likely simpler due to fewer functional groups.
- Spectroscopic Data : reports analytical data (C, H, N percentages) for the benzodithiazine compound, which could serve as a benchmark for purity comparisons. Similar data for the target compound are lacking.
Biological Activity
3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde is a compound belonging to the class of benzo[b]thiophenes, which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The molecular formula of this compound is C_10H_9ClS, with a molecular weight of 200.70 g/mol. The structure features a benzo[b]thiophene core with a chloromethyl and aldehyde functional group, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds within the benzo[b]thiophene class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiophene can effectively inhibit the growth of Mycobacterium tuberculosis, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance potency. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.6 µM, demonstrating considerable efficacy against bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies suggest that the compound may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, compounds with similar structural motifs have shown promising results in inhibiting tumor growth .
The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets within cells. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function and leading to downstream effects on cellular pathways .
Study on Antitubercular Activity
A study focusing on the antitubercular activity of similar compounds demonstrated that modifications at the C-3 position significantly influenced both potency and cytotoxicity. The research highlighted that while some derivatives exhibited strong inhibitory effects against M. tuberculosis, they also presented varying levels of cytotoxicity towards eukaryotic cells .
Analgesic Activity Assessment
Another investigation into related benzothiophene derivatives evaluated their analgesic properties using animal models. Compounds were tested for their ability to alleviate pain without inducing significant gastric irritation, suggesting a favorable therapeutic profile .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-methylbenzo[b]thiophene-2-carbaldehyde | Lacks dihydro structure | Moderate antimicrobial activity |
| 4-Methylbenzo[b]thiophene-2-carbaldehyde | Lacks chlorine | Low anticancer activity |
| 3a,7a-Dihydrobenzo[b]thiophene-2-carbaldehyde | Lacks chlorine and methyl groups | Minimal biological activity |
This table illustrates how the presence of both chlorine and methyl groups in this compound significantly enhances its biological activity compared to its analogs.
Q & A
Q. What are the most reliable synthetic routes for 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Lithiation and formylation of a methylthio-substituted benzene precursor using n-BuLi and DMF, analogous to the one-pot method for benzo[b]thiophene-2-carbaldehyde .
- Step 2 : Chlorination and methylation at the 3- and 4-positions, respectively, using ZnCl₂ as a catalyst (similar to chloromethylation strategies in thiophene derivatives) .
- Key Considerations : Optimize reaction temperatures (0–25°C for lithiation, room temperature for formylation) and stoichiometric ratios to prevent over-functionalization.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry at the 3a,7a-dihydro positions .
- Vibrational Spectroscopy : Compare experimental FT-IR/Raman spectra (400–4000 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31++G(d,p)) to validate conformers and substituent effects .
- NMR : Analyze and chemical shifts, focusing on deshielded aldehyde protons (~9.95 ppm) and thiophene ring protons .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?
- Methodological Answer :
- The aldehyde group’s electrophilicity is enhanced by electron-withdrawing chloro and methyl groups. Computational studies (DFT) reveal localized LUMO density at the aldehyde carbon, favoring nucleophilic attack .
- Experimental validation: Perform reactions with hydrazines or Grignard reagents under inert conditions (e.g., THF, −78°C) and monitor via TLC/GC-MS. Compare kinetics with non-halogenated analogs to quantify electronic effects .
Q. What computational strategies are effective for predicting the crystal packing and intermolecular interactions of this compound?
- Methodological Answer :
- Hydrogen-Bonding Analysis : Apply graph-set analysis (Etter’s formalism) to identify recurring motifs (e.g., C=O···H–C interactions) .
- Molecular Dynamics (MD) Simulations : Use force fields parameterized for sulfur-containing heterocycles to model lattice energies and predict polymorphism .
- Validation : Cross-reference simulated powder XRD patterns with experimental data to resolve discrepancies in predicted vs. observed packing .
Q. How can researchers resolve contradictions in spectroscopic data for dihydrobenzo[b]thiophene derivatives?
- Methodological Answer :
- Case Study : If NMR signals for 3a,7a-dihydro protons conflict across studies:
- Step 1 : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation.
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering).
- Step 3 : Validate assignments via - HSQC and HMBC experiments .
- General Protocol : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isomeric impurities .
Q. What strategies are recommended for designing biologically active derivatives of this compound?
- Methodological Answer :
- Functionalization : Introduce sulfonamide or hydrazone moieties via condensation reactions (e.g., Schiff base formation with 4-aminobenzenesulfonamide) to enhance bioactivity .
- SAR Studies : Systematically vary substituents (e.g., replace Cl with Br or modify the methyl group) and assay against target enzymes (e.g., microbial kinases).
- In Silico Screening : Dock derivatives into protein active sites (PDB ID: relevant targets) using AutoDock Vina to prioritize synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
